molecular formula C18H19NO3 B5115622 N-(2-ethyl-6-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(2-ethyl-6-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B5115622
M. Wt: 297.3 g/mol
InChI Key: PVNAGGKXCYFHLA-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as EMD-386088, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzodioxine derivatives and has been found to exhibit potent and selective activity at the dopamine D1 receptor.

Mechanism of Action

N-(2-ethyl-6-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide acts as a partial agonist at the dopamine D1 receptor, which leads to the activation of the cAMP pathway and subsequent modulation of neuronal activity. This mechanism of action is different from other dopamine receptor agonists, which primarily act on the dopamine D2 receptor. N-(2-ethyl-6-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been found to have a high affinity for the dopamine D1 receptor, making it a potent and selective agonist.
Biochemical and Physiological Effects
N-(2-ethyl-6-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to enhance cognitive function and working memory in animal models. It has also been found to increase dopamine release in the prefrontal cortex, which is involved in the regulation of cognitive and emotional processes. N-(2-ethyl-6-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been found to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.

Advantages and Limitations for Lab Experiments

N-(2-ethyl-6-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the dopamine D1 receptor, as well as its favorable pharmacokinetic profile. However, its use in lab experiments is limited by its high cost and the need for specialized equipment and expertise for its synthesis and purification.

Future Directions

There are several potential future directions for the study of N-(2-ethyl-6-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One area of research could be the development of more efficient and cost-effective synthesis methods for the compound. Another area of research could be the investigation of the potential therapeutic applications of N-(2-ethyl-6-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in neurological and psychiatric disorders, such as schizophrenia and Alzheimer's disease. Additionally, further studies could be conducted to elucidate the mechanism of action of N-(2-ethyl-6-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide at the dopamine D1 receptor and its effects on neuronal activity and behavior.

Synthesis Methods

The synthesis of N-(2-ethyl-6-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves the reaction of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid with 2-bromo-6-ethyltoluene, followed by reduction with lithium aluminum hydride and subsequent reaction with methyl isocyanate. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit potent and selective activity at the dopamine D1 receptor, which is involved in the regulation of motor function, reward, and cognition. N-(2-ethyl-6-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to enhance cognitive function and working memory in animal models, making it a potential candidate for the treatment of cognitive deficits associated with disorders such as schizophrenia and Alzheimer's disease.

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-3-13-8-6-7-12(2)17(13)19-18(20)16-11-21-14-9-4-5-10-15(14)22-16/h4-10,16H,3,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNAGGKXCYFHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2COC3=CC=CC=C3O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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